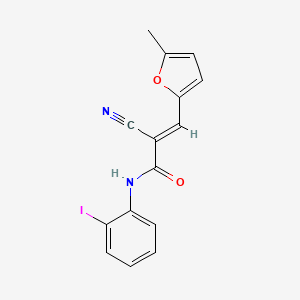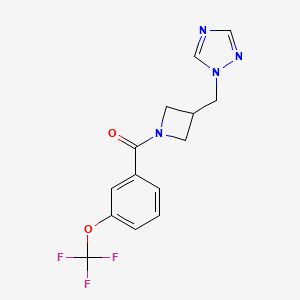
5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a chemical compound with the CAS Number: 2260939-17-9 . It has a molecular weight of 223.05 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were studied using X-ray analysis and ab initio calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” include palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical and Chemical Properties Analysis
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a powder at room temperature . Its 1H NMR spectrum showed various signals corresponding to different groups .Mecanismo De Acción
While the specific mechanism of action for “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is not explicitly mentioned in the search results, it is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Direcciones Futuras
1,3,4-thiadiazole derivatives, including “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.
Propiedades
Número CAS |
2260939-17-9 |
|---|---|
Fórmula molecular |
C3H3BrN4OS |
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide |
InChI |
InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8) |
Clave InChI |
MRUJTWQVZYBSCL-UHFFFAOYSA-N |
SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
SMILES canónico |
C1(=NN=C(S1)Br)C(=NO)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2907162.png)
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2907164.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2907167.png)

![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)






